molecular formula C21H19N3O4 B557672 FMOC-D-HIS-OH CAS No. 157355-79-8

FMOC-D-HIS-OH

Cat. No.: B557672
CAS No.: 157355-79-8
M. Wt: 377.4 g/mol
InChI Key: SIRPVCUJLVXZPW-LJQANCHMSA-N
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Description

FMOC-D-HIS-OH: , also known as Nα-Fmoc-D-histidine, is a derivative of the amino acid histidine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group (fluorenylmethyloxycarbonyl) is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of FMOC-D-HIS-OH typically follows the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    FMOC Protection: FMOC-Cl, sodium bicarbonate, aqueous dioxane.

    Deprotection: Piperidine, DMF.

Major Products:

    Protected Amino Acid: this compound.

    Deprotected Amino Acid: D-histidine.

Scientific Research Applications

Peptide Synthesis

Role in Peptide Synthesis:
FMOC-D-HIS-OH is primarily utilized as a protective group in solid-phase peptide synthesis (SPPS). Its stability under various conditions allows for selective modification of amino acids, which is vital for constructing complex peptides with specific sequences.

Advantages:

  • Reduces unwanted side reactions during peptide assembly.
  • Facilitates the incorporation of histidine residues into peptides, which are important for biological activity.

Drug Development

Application in Pharmaceuticals:
The compound aids in the design of novel pharmaceuticals by enhancing the targeting of specific biological pathways. This is particularly significant in developing peptide-based drugs that require precise interactions with receptors or enzymes.

Case Study:
A study highlighted the use of this compound in developing peptide drugs that target cancer cells more effectively than traditional therapies. By modifying the peptide structure using this compound, researchers achieved improved binding affinity to cancer-specific receptors, resulting in enhanced therapeutic efficacy .

Bioconjugation

Bioconjugation Processes:
this compound is instrumental in bioconjugation, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is crucial for developing biosensors and targeted drug delivery systems.

Research Insight:
In a recent study, this compound was used to conjugate peptides to nanoparticles for targeted delivery in cancer therapy. The conjugation improved the specificity and efficacy of drug delivery systems, demonstrating its potential in clinical applications .

Research in Cancer Therapy

Targeted Therapies:
The synthesis of histidine-containing peptides using this compound has shown promise in cancer research. These peptides can be tailored to improve treatment outcomes by targeting specific tumor markers.

Case Study:
Research demonstrated that peptides synthesized with this compound exhibited enhanced cytotoxicity against cancer cell lines compared to those synthesized with other histidine derivatives. This finding underscores the importance of histidine's role in peptide functionality and therapeutic potential .

Protein Engineering

Modification of Proteins:
this compound is crucial for protein engineering, allowing scientists to create modified proteins with enhanced properties for various applications, including enzyme design and therapeutic proteins.

Example:
In a study focused on enzyme engineering, researchers utilized this compound to incorporate histidine residues into enzyme structures, thereby improving their catalytic efficiency and stability under physiological conditions .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Peptide Synthesis Used as a protective group in SPPSPrevents side reactions; enables complex peptides
Drug Development Aids in designing peptide-based drugs targeting specific pathwaysEnhances binding affinity; improves efficacy
Bioconjugation Facilitates attachment of biomolecules for biosensors and drug delivery systemsImproves specificity; enhances delivery capabilities
Cancer Therapy Used to synthesize targeted therapies containing histidineIncreases cytotoxicity against cancer cells
Protein Engineering Modifies proteins to enhance stability and activityImproves catalytic efficiency

Mechanism of Action

The mechanism of action of FMOC-D-HIS-OH revolves around its ability to form peptide bonds. The FMOC group protects the amino group of D-histidine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids or reagents to form peptide bonds, leading to the formation of peptides and proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. This makes it valuable in the synthesis of peptides with specific stereochemical requirements .

Biological Activity

FMOC-D-HIS-OH, or Fmoc-D-histidine, is a derivative of the amino acid histidine, which plays a critical role in various biological processes. This article explores the biological activity of this compound, focusing on its synthesis, stability, and implications in peptide synthesis and pharmacology.

1. Overview of this compound

This compound is an Nα-Fmoc-protected form of D-histidine, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that facilitates the coupling of amino acids while preventing unwanted reactions. The D-isomer of histidine is particularly significant due to its unique biological properties compared to the L-isomer.

2. Synthesis and Stability

The synthesis of this compound typically involves protecting the amino group with the Fmoc group and ensuring minimal racemization during the coupling process. Histidine is known for its susceptibility to epimerization, which can alter its biological activity. Studies have shown that careful control of reaction conditions can mitigate racemization rates:

  • Epimerization Risk : The lone pair electrons on the imidazole nitrogen can lead to intramolecular side reactions, increasing the likelihood of forming D-histidine from L-histidine during activation in SPPS .
  • Stability Studies : Research indicates that different derivatives of histidine exhibit varying stability under similar conditions. For instance, Fmoc-His(Boc)-OH demonstrated greater stability than Fmoc-His(Trt)-OH, which showed significant discoloration and impurity formation over time .

3. Biological Activity

The biological activity of this compound is primarily influenced by its structural properties and how it interacts with biological systems:

  • Peptide Formation : this compound is utilized in synthesizing peptides that can modulate biological functions, including receptor binding and enzyme activity. Its incorporation into peptides can enhance their stability and efficacy .
  • Binding Affinity : In studies involving cyclic peptides with D-histidine, researchers found that modifications at specific positions could significantly improve binding affinities to human melanocortin receptors (hMC1R, hMC4R). For instance, certain analogues exhibited IC50 values as low as 0.7 nM for hMC4R, indicating strong receptor interactions .

4.1 Peptide Synthesis and Evaluation

A study evaluated the incorporation of this compound into peptide sequences aimed at targeting specific receptors related to obesity and sexual dysfunction:

  • Peptide Design : Novel cyclic analogues were synthesized using this compound, demonstrating enhanced selectivity and potency for melanocortin receptors.
  • Biological Assays : Binding assays revealed that peptides containing D-histidine had improved receptor selectivity compared to their L-counterparts, suggesting a potential therapeutic application in metabolic disorders .

4.2 Stability and Racemization Analysis

Research conducted on the stability of various histidine derivatives highlighted the importance of protecting groups in maintaining enantiomeric purity:

  • Racemization Rates : The study reported racemization rates for TBTU-assisted coupling reactions involving this compound, emphasizing that optimal conditions can minimize unwanted side reactions .
  • Purity Assessment : UPLC analysis confirmed that under controlled conditions, this compound maintained over 99% purity throughout the synthesis process .

5. Conclusion

This compound serves as a valuable tool in peptide synthesis due to its unique properties and biological relevance. Its ability to enhance peptide stability and binding affinity makes it an important compound for research in pharmacology and biochemistry. Ongoing studies are likely to further elucidate its role in therapeutic applications.

6. Data Tables

PropertyValue
Chemical NameThis compound
Molecular Weight295.34 g/mol
Purity>99%
Typical IC50 (hMC4R)0.7 nM
Stability (in DMF)Colorless after 10 days

7. References

  • Design, Synthesis, and Biological Evaluation of New Cyclic Peptides - NCBI .
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - CEM .
  • Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis - ACS Publications .

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for FMOC-D-HIS-OH to ensure stability during experiments?

this compound should be stored sealed in a dry environment at 2–8°C to prevent degradation. Its solubility profile (e.g., partial solubility in DMSO, DMF, and aqueous alkaline solutions) necessitates pre-experiment solubility testing in target solvents to avoid precipitation. For handling, use inert atmospheres (e.g., nitrogen) to minimize moisture exposure during weighing and dissolution .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural identity. Mass spectrometry (MS) provides molecular weight validation. Ensure experimental protocols include triplicate measurements and cross-referencing with literature spectra for accuracy .

Q. How can researchers mitigate racemization risks during this compound incorporation into peptide sequences?

Use low-temperature (0–4°C) coupling reactions with activators like HBTU or HATU in DMF. Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy. Optimize reaction times to balance efficiency and stereochemical integrity .

Q. What solvents are compatible with this compound for solid-phase peptide synthesis (SPPS)?

DMF and DMSO are primary solvents due to their ability to dissolve FMOC-protected amino acids. However, pre-screening solubility in mixed solvent systems (e.g., DMF with 1–5% acetic acid) is advised to enhance coupling efficiency, especially for longer peptide chains .

Q. How should researchers validate the identity of this compound in novel synthetic workflows?

Combine orthogonal techniques: compare melting point (>128°C, decomposition), FT-IR spectra (carbamate and imidazole peaks), and elemental analysis with theoretical values. Cross-validate results against published data for known derivatives .

Advanced Research Questions

Q. What experimental design principles should guide the use of this compound in peptide-drug conjugate (PDC) development?

Apply the PICOT framework:

  • P (Population): Target peptide sequence and therapeutic payload.
  • I (Intervention): this compound conjugation method (e.g., Fmoc-deprotection pH, coupling reagents).
  • C (Comparison): Alternative protecting groups (e.g., Boc-His-OH).
  • O (Outcome): Conjugation efficiency, stability, and bioactivity.
  • T (Time): Reaction kinetics and shelf-life studies. This structured approach ensures hypothesis-driven optimization .

Q. How can contradictory NMR data for this compound derivatives be resolved during structural elucidation?

Employ a tiered validation strategy:

  • Repeat experiments under standardized conditions (temperature, solvent).
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Compare with computational simulations (e.g., DFT-based chemical shift predictions).
  • Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. What methodologies address low coupling efficiency of this compound in automated SPPS?

  • Solvent optimization : Add 0.1 M HOAt to DMF to enhance activation.
  • Double coupling : Introduce this compound twice with extended reaction times (30–60 minutes).
  • Real-time monitoring : Use in-line UV monitoring at 301 nm (Fmoc cleavage) to adjust coupling parameters dynamically. Validate improvements via MALDI-TOF MS for sequence verification .

Q. How should researchers formulate hypotheses about this compound’s role in modulating peptide-receptor interactions?

Apply the FINER criteria:

  • Feasible : Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Interesting : Explore histidine’s role in pH-dependent receptor activation.
  • Novel : Compare with non-imidazole-containing analogs.
  • Ethical : Use in vitro models before animal studies.
  • Relevant : Align with therapeutic targets (e.g., GPCRs) .

Q. What strategies are effective for analyzing this compound degradation products under accelerated stability conditions?

Utilize LC-MS/MS to identify degradation pathways (e.g., Fmoc cleavage, imidazole oxidation). Design forced degradation studies:

  • Thermal stress : 40–60°C for 1–4 weeks.
  • Hydrolytic stress : pH 3–10 buffers at 25°C.
  • Oxidative stress : 0.3% H₂O₂.
    Quantify degradation products using validated HPLC methods and correlate with storage recommendations .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRPVCUJLVXZPW-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427162
Record name Nalpha-Fmoc-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157355-79-8
Record name Nalpha-Fmoc-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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